molecular formula C6H7NO2S2 B193822 2-Mercapto-4-methyl-5-thiazoleacetic acid CAS No. 34272-64-5

2-Mercapto-4-methyl-5-thiazoleacetic acid

Cat. No.: B193822
CAS No.: 34272-64-5
M. Wt: 189.3 g/mol
InChI Key: KYBOCQHDFLVQIB-UHFFFAOYSA-N
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Description

2-Mercapto-4-methyl-5-thiazoleacetic acid is an organic compound with the molecular formula C6H7NO2S2. It is a thiazole derivative known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white to light yellow crystalline powder appearance and has a molecular weight of 189.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercapto-4-methyl-5-thiazoleacetic acid can be synthesized through the reaction of ammonium dithiocarbamate and levulinic acid. The reaction typically involves the use of sodium methoxide and dimethyltin dichloride in moist dichloromethane, leading to the formation of a novel eight-tin macrocyclic complex .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process ensures high purity and yield, making it suitable for various applications, including its use as a capping agent in the preparation of fused spherical gold nanoparticles .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-methyl-5-thiazoleacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Mercapto-4-methyl-5-thiazoleacetic acid has a wide range of scientific research applications:

    Chemistry: Used as a capping agent in the preparation of fused spherical gold nanoparticles.

    Biology: Participates in the synthesis of macrocyclic complexes, which have potential biological activities.

    Medicine: Serves as an intermediate in the synthesis of antibiotics such as cefodizime.

    Industry: Utilized in the preparation of various chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-Mercapto-4-methyl-5-thiazoleacetic acid involves its interaction with molecular targets and pathways. As a thiazole derivative, it can form complexes with metals, influencing various biochemical processes. The compound’s ability to act as a capping agent for nanoparticles also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-4-methyl-5-thiazoleacetic acid stands out due to its unique ability to form stable complexes with metals and its effectiveness as a capping agent for nanoparticles. These properties make it highly valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-(4-methyl-2-sulfanylidene-3H-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-3-4(2-5(8)9)11-6(10)7-3/h2H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBOCQHDFLVQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187836
Record name 5-Thiazoleacetic acid, 2-mercapto-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34272-64-5
Record name 2-Mercapto-4-methyl-5-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34272-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazoleacetic acid, 2-mercapto-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazoleacetic acid, 2-mercapto-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-4-methyl-2-thioxothiazol-5-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of MMTA and how are they confirmed?

A: MMTA comprises a thiazole ring core with three key substituents: a mercapto group (-SH) at the 2-position, a methyl group (-CH3) at the 4-position, and an acetic acid group (-CH2COOH) at the 5-position. Its molecular formula is C6H7NO2S2 and its molecular weight is 193.25 g/mol. Characterization techniques such as Infrared (IR) spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, ¹³C NMR spectroscopy, and elemental analysis are commonly employed to confirm the structure of MMTA and its derivatives. []

Q2: How does MMTA interact with gold, and what unique structures can be formed?

A: MMTA acts as a stabilizing agent for gold nanoparticles (AuNPs) due to the strong interaction between the sulfur atom in the mercapto group and the gold surface. [] This interaction leads to the formation of a self-assembled monolayer of MMTA on the gold surface, preventing aggregation and controlling the size and shape of the AuNPs. [, ] Interestingly, MMTA can facilitate the formation of fused spherical AuNPs, where two individual AuNPs are joined at their surfaces. [] Additionally, MMTA can form complexes with gold(I) ions, leading to diverse structures such as dinuclear and tetranuclear complexes, stabilized by aurophilic interactions. [, ]

Q3: Beyond gold, what other metal complexes does MMTA form and what are their potential applications?

A: MMTA readily coordinates with other metals, notably tin and bismuth. Researchers have synthesized various diorganotin(IV) complexes with MMTA, revealing ladder-like structures stabilized by μ2-methoxo bridges and monodentate carboxylate coordination. [] These complexes demonstrate potential in materials chemistry. Furthermore, a bismuth-based metal-organic framework (MOF), Bi-MMTAA, has been synthesized and characterized. [, ] Bi-MMTAA exhibits semiconducting properties and shows promise in photocatalysis, particularly for dye degradation and the oxidation of organic compounds under visible light irradiation. [, ]

Q4: How does the protonation state of MMTA influence its interaction with gold?

A: Research indicates that the protonation state of MMTA significantly impacts its coordination behavior with gold(I). [] When MMTA is deprotonated (mmta-), forming anionic [Au(mmta)2]6- units, the resulting gold(I) complexes exhibit strong aurophilic interactions, leading to the formation of dimeric species. [] Conversely, protonated MMTA (H2-mmta) results in cationic [Au(H2-mmta)4]2+ units, also stabilized by aurophilic interactions in a dimeric arrangement. [] Understanding this behavior is crucial for controlling the assembly and properties of MMTA-gold complexes.

Q5: Can MMTA be used to modify the surface of other materials for specific applications?

A: Yes, MMTA has been successfully used to modify the surface of ferroferric oxide nanoparticles (Fe3O4) to create surface-functionalized magnetic nanoparticles. [] In this application, the MMTA molecules act as linkers, binding to the Fe3O4 nanoparticles through their carboxylate groups and providing free thiol groups for further functionalization. [] This approach holds promise for developing targeted drug delivery systems and magnetic separation techniques.

Q6: Does MMTA exhibit any interesting photophysical properties?

A: While MMTA itself is not known for strong photophysical properties, it can be used to modify other materials and influence their interaction with light. For instance, when MMTA is incorporated into a bismuth-based MOF, it leads to an extension of light absorption into the visible region. [] This enhanced light absorption stems from the protonation of the nitrogen atom in the thiazole ring, highlighting the potential of MMTA in tuning the optical properties of materials for applications like photocatalysis. []

Q7: How does computational chemistry contribute to understanding MMTA and its interactions?

A: Computational methods, including density functional theory (DFT) calculations, play a vital role in unraveling the structural and electronic properties of MMTA and its complexes. [, ] These calculations provide insights into the nature of intermolecular interactions, such as aurophilic interactions, that govern the stability and arrangement of MMTA complexes. [] Moreover, DFT calculations are useful for predicting the electronic band structure and charge transfer properties of MMTA-containing materials like Bi-MMTAA, ultimately guiding the development of efficient photocatalysts. [, ]

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